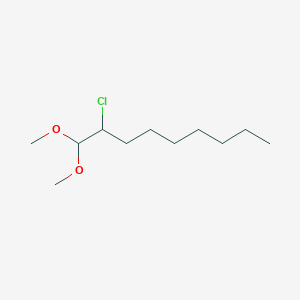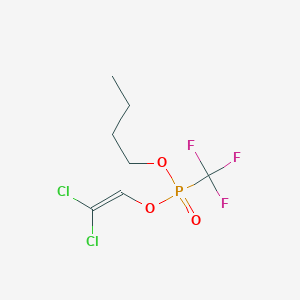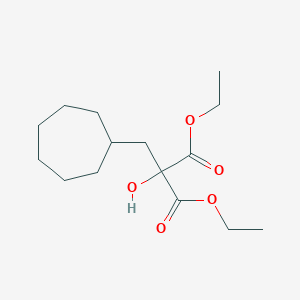
Diethyl (cycloheptylmethyl)(hydroxy)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (cycloheptylmethyl)(hydroxy)propanedioate is an organic compound that belongs to the class of malonic esters. Malonic esters are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound features a cycloheptylmethyl group, a hydroxy group, and two ethyl ester groups attached to a propanedioate backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (cycloheptylmethyl)(hydroxy)propanedioate typically involves the alkylation of diethyl malonate. The process begins with the deprotonation of diethyl malonate using a strong base such as sodium ethoxide in ethanol. This generates the enolate ion, which is a good nucleophile. The enolate ion then undergoes nucleophilic substitution with cycloheptylmethyl bromide to form the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl (cycloheptylmethyl)(hydroxy)propanedioate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Formation of diethyl (cycloheptylmethyl)propanedioate.
Reduction: Formation of diethyl (cycloheptylmethyl)(hydroxy)propanediol.
Substitution: Formation of various substituted malonates depending on the nucleophile used.
Applications De Recherche Scientifique
Diethyl (cycloheptylmethyl)(hydroxy)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-catalyzed reactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of diethyl (cycloheptylmethyl)(hydroxy)propanedioate involves its interaction with specific molecular targets. For instance, in biochemical studies, it may act as a substrate for enzymes that catalyze ester hydrolysis. The hydroxy group can form hydrogen bonds with active site residues, facilitating the catalytic process. The cycloheptylmethyl group may enhance the compound’s binding affinity and specificity for certain enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: A simpler malonic ester without the cycloheptylmethyl and hydroxy groups.
Diethyl (phenylmethyl)malonate: Contains a phenylmethyl group instead of a cycloheptylmethyl group.
Diethyl (hydroxymethyl)malonate: Contains a hydroxymethyl group instead of a hydroxy group.
Uniqueness
Diethyl (cycloheptylmethyl)(hydroxy)propanedioate is unique due to the presence of both the cycloheptylmethyl and hydroxy groups. These functional groups confer distinct chemical properties and reactivity, making it a valuable compound for specialized applications in organic synthesis and biochemical research .
Propriétés
Numéro CAS |
90107-13-4 |
|---|---|
Formule moléculaire |
C15H26O5 |
Poids moléculaire |
286.36 g/mol |
Nom IUPAC |
diethyl 2-(cycloheptylmethyl)-2-hydroxypropanedioate |
InChI |
InChI=1S/C15H26O5/c1-3-19-13(16)15(18,14(17)20-4-2)11-12-9-7-5-6-8-10-12/h12,18H,3-11H2,1-2H3 |
Clé InChI |
QVBSBDZNEHAPAO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CC1CCCCCC1)(C(=O)OCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


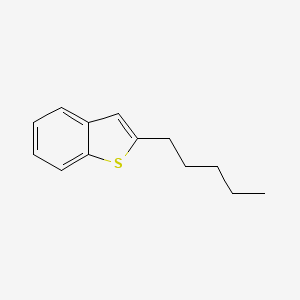
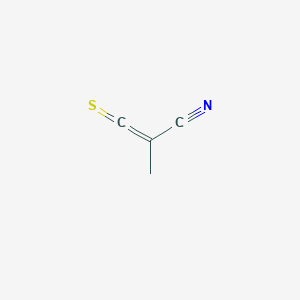
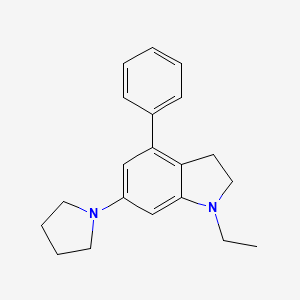
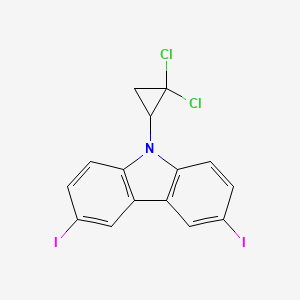
![Diethyl [(2,6-diaminophenyl)methyl]phosphonate](/img/structure/B14371582.png)

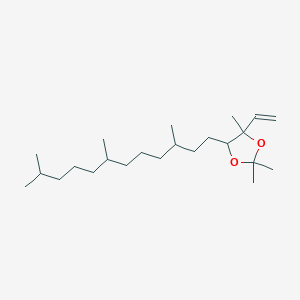
![2-[(E)-(4-Methylphenyl)diazenyl]naphthalen-1-amine](/img/structure/B14371597.png)
methanone](/img/structure/B14371605.png)

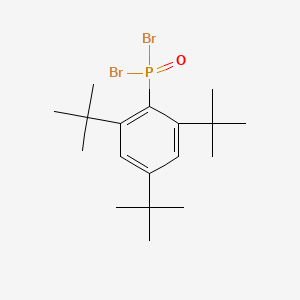
![6-Methylidenebicyclo[3.2.1]octan-2-one](/img/structure/B14371631.png)
